molecular formula C10H17NO4 B3047604 1,4-Dimethyl 1-aminocyclohexane-1,4-dicarboxylate CAS No. 1427380-99-1

1,4-Dimethyl 1-aminocyclohexane-1,4-dicarboxylate

Cat. No.: B3047604
CAS No.: 1427380-99-1
M. Wt: 215.25
InChI Key: FVVFIQGZEMPZLA-UHFFFAOYSA-N
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Description

1,4-Dimethyl 1-aminocyclohexane-1,4-dicarboxylate is an organic compound characterized by a cyclohexane ring substituted with two methyl groups, an amino group, and two carboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dimethyl 1-aminocyclohexane-1,4-dicarboxylate can be synthesized through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as 1,4-dimethylcyclohexane-1,4-dicarboxylic acid, followed by the introduction of the amino group. The reaction conditions typically involve:

    Cyclization: Heating the precursor with a dehydrating agent such as phosphorus pentoxide or sulfuric acid.

    Amination: Introducing the amino group through a reaction with ammonia or an amine under controlled temperature and pressure conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain optimal reaction conditions and improve yield.

    Catalysis: Employing catalysts such as palladium or platinum to enhance reaction rates and selectivity.

    Purification: Using techniques like crystallization, distillation, or chromatography to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyl 1-aminocyclohexane-1,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amines or other functionalized derivatives.

Scientific Research Applications

1,4-Dimethyl 1-aminocyclohexane-1,4-dicarboxylate has several scientific research applications, including:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Pharmaceuticals: Potential precursor for the development of drugs targeting specific biological pathways.

    Materials Science: Utilized in the design and synthesis of novel materials with unique properties.

    Catalysis: Employed as a ligand in catalytic reactions to enhance selectivity and efficiency.

Mechanism of Action

The mechanism of action of 1,4-dimethyl 1-aminocyclohexane-1,4-dicarboxylate depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing biological pathways. The compound’s structural features, such as the amino and carboxylate groups, play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dimethylcyclohexane-1,4-dicarboxylic acid: Lacks the amino group, making it less versatile in certain reactions.

    1-Aminocyclohexane-1,4-dicarboxylate: Lacks the methyl groups, potentially affecting its reactivity and stability.

    1,4-Dimethyl 1-aminocyclohexane-1,4-dicarboxylic acid: Contains carboxylic acid groups instead of carboxylate groups, influencing its solubility and reactivity.

Uniqueness

1,4-Dimethyl 1-aminocyclohexane-1,4-dicarboxylate is unique due to the presence of both methyl and amino groups on the cyclohexane ring, along with carboxylate groups. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various applications in organic synthesis, pharmaceuticals, and materials science.

Properties

IUPAC Name

dimethyl 1-aminocyclohexane-1,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-14-8(12)7-3-5-10(11,6-4-7)9(13)15-2/h7H,3-6,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVVFIQGZEMPZLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(CC1)(C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501179174
Record name 1,4-Cyclohexanedicarboxylic acid, 1-amino-, 1,4-dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501179174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427380-99-1
Record name 1,4-Cyclohexanedicarboxylic acid, 1-amino-, 1,4-dimethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1427380-99-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Cyclohexanedicarboxylic acid, 1-amino-, 1,4-dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501179174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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